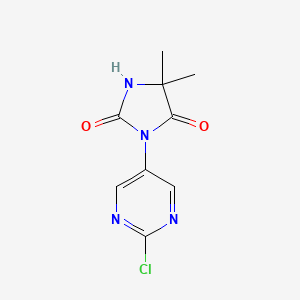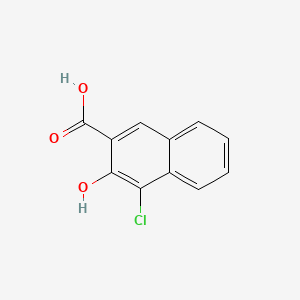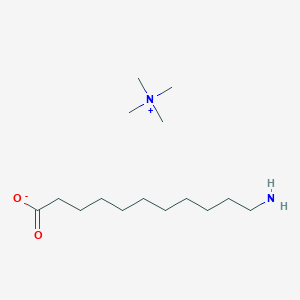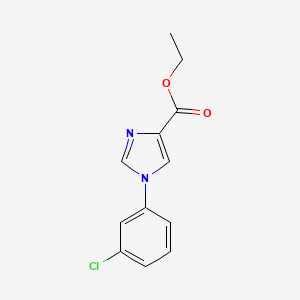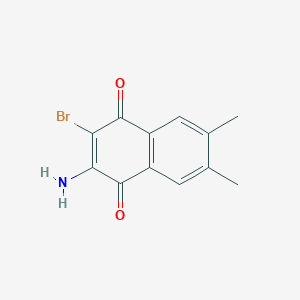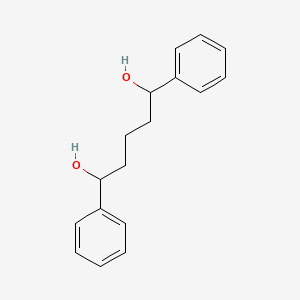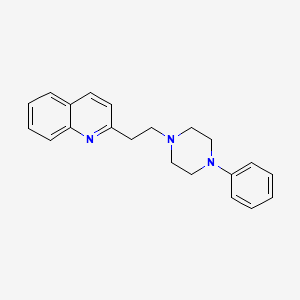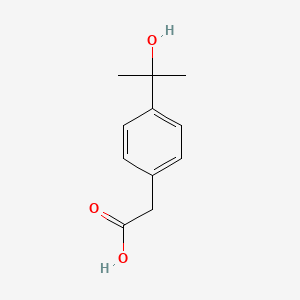
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl ring substituted with a hydroxyisopropyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reduction of 4-hydroxyphenylacetic acid using elemental phosphorus and iodine . Another approach includes the esterification of 4-hydroxyphenylacetic acid with various alcohols to form esters, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(1-oxo-1methylethyl)phenylacetic acid.
Reduction: Formation of 4-(1-hydroxy-1methylethyl)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and the phenyl ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the hydroxyisopropyl group, making it less hydrophobic.
4-(1-oxo-1methylethyl)phenylacetic acid: An oxidized form with different chemical properties.
4-(1-hydroxy-1methylethyl)phenylethanol: A reduced form with an alcohol group instead of a carboxylic acid.
Uniqueness
The presence of the hydroxyisopropyl group in 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid imparts unique chemical and biological properties. This structural feature enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-[4-(2-hydroxypropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CEPBRHJAGBFDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER](/img/structure/B8731362.png)

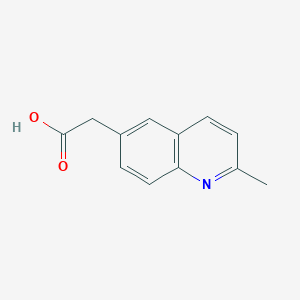
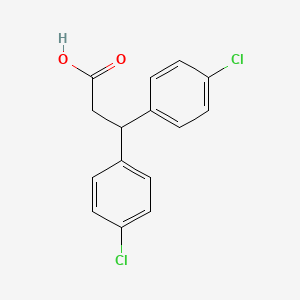
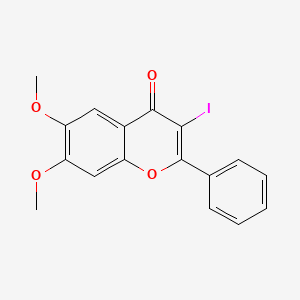
![3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid](/img/structure/B8731386.png)
